5-エトキシ-1H-インドール-2-カルボン酸エチル

説明

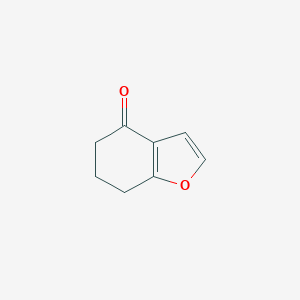

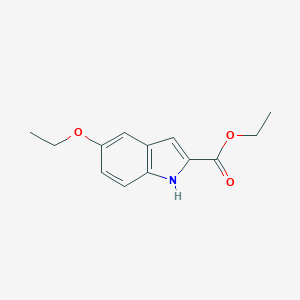

Ethyl 5-ethoxy-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The ethoxy group at the fifth position and the ethyl ester at the second position on the indole ring system are indicative of the compound's potential reactivity and utility as an intermediate in various synthetic pathways.

Synthesis Analysis

The synthesis of related ethyl indole-2-carboxylate derivatives has been reported in the literature. For instance, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate has been synthesized as a precursor for the formation of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations . Similarly, ethyl 5-hydroxyindole-3-carboxylates have been designed and synthesized, with their structures confirmed by various spectroscopic methods . These synthetic approaches often involve the formation of key intermediates, such as acyl azides and isocyanates, followed by cyclization or other transformations to yield the target molecules.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR are commonly used to characterize the molecular structure of indole derivatives. For example, methyl 5-methoxy-1H-indole-2-carboxylate, a compound similar to ethyl 5-ethoxy-1H-indole-2-carboxylate, has been profiled using these methods to assign vibrational modes, explore electronic nature, and investigate reactivity . Computational studies, including density functional theory (DFT) calculations, can provide insights into the HOMO-LUMO energy distribution, natural bond orbital (NBO) analysis, and non-linear optical (NLO) properties of these molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, ethyl 5-hydroxyindole-3-carboxylates have been evaluated for their anti-hepatitis B virus activities, indicating their potential in medicinal chemistry . The reactivity of indole derivatives can be influenced by the substitution pattern on the indole ring, as seen in the synthesis of 5-substituted indole derivatives where the CH2SO3H functionality serves as a masked formyl group . Additionally, ethyl indole-2-carboxylates can act as alkylating agents with nucleophiles, demonstrating their versatility in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-ethoxy-1H-indole-2-carboxylate can be inferred from related compounds. Indole derivatives typically exhibit a range of melting points, solubilities, and stabilities depending on their substitution patterns. The presence of electron-donating and electron-withdrawing groups can affect the acidity, basicity, and overall reactivity of the molecule. The ethoxy and ester groups in ethyl 5-ethoxy-1H-indole-2-carboxylate are likely to influence its solubility in organic solvents and its reactivity in nucleophilic and electrophilic reactions.

科学的研究の応用

インドール誘導体の合成

5-エトキシ-1H-インドール-2-カルボン酸エチルなどのインドール誘導体は、さまざまなアルカロイドの合成に使用されています . これらの化合物は細胞生物学において重要な役割を果たしており、近年、生物学的に重要な特性を持つことから注目を集めています .

癌細胞の治療

インドール誘導体は、癌細胞の治療のための生物活性化合物として適用されてきました . それらは癌細胞の増殖を阻害する上で有望な結果を示しており、癌治療に潜在的に使用できる可能性があります .

抗菌作用

インドール誘導体は、新しい抗菌剤の設計と合成において可能性を示しています . 特に、5-アリールインドール-2-カルボキサミドは、この分野における重要なリード構造スキャフォールドとして特定されています .

さまざまな障害の治療

インドール誘導体は、人間の体のさまざまな障害の治療に使用されてきました . これには、微生物感染からより複雑な病気まで、幅広い状態が含まれます .

生物活性化合物の調製

インドール-2-カルボン酸エチルは、さまざまな生物活性化合物の調製のための反応物として使用されます . これらには、CRTH2受容体アンタゴニスト、インドールアミン2,3-ジオキシゲナーゼ(IDO)阻害剤、カンナビノイドCB1受容体アンタゴニスト、ヒト網状赤血球15-リポキシゲナーゼ-1の阻害剤、および強力な抗高トリグリセリド血症剤としてのN-(ベンゾイルフェニル)-1H-インドール-2-カルボキサミドが含まれます

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .

作用機序

Target of Action

Ethyl 5-ethoxy-1H-indole-2-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Action Environment

It is soluble in methanol and dichloromethane, and insoluble in water . It should be stored away from strong oxidizing agents, in cool, dry conditions in well-sealed containers .

特性

IUPAC Name |

ethyl 5-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-10-5-6-11-9(7-10)8-12(14-11)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFWDOPIAXKRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372464 | |

| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16382-17-5 | |

| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)

![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)